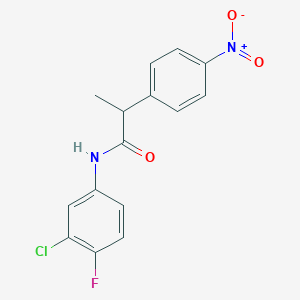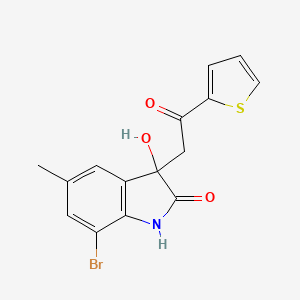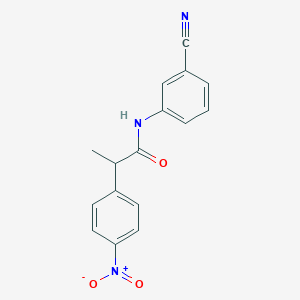![molecular formula C20H25ClN2O5 B4077746 1-[4-(1-Chloronaphthalen-2-yl)oxybutyl]piperazine;oxalic acid](/img/structure/B4077746.png)
1-[4-(1-Chloronaphthalen-2-yl)oxybutyl]piperazine;oxalic acid
Overview
Description
1-[4-(1-Chloronaphthalen-2-yl)oxybutyl]piperazine; oxalic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a piperazine ring substituted with a 1-chloronaphthalen-2-yloxybutyl group and is combined with oxalic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1-Chloronaphthalen-2-yl)oxybutyl]piperazine typically involves the reaction of 1-chloronaphthalene with 4-hydroxybutylpiperazine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, and the product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[4-(1-Chloronaphthalen-2-yl)oxybutyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloronaphthalene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
1-[4-(1-Chloronaphthalen-2-yl)oxybutyl]piperazine; oxalic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(1-Chloronaphthalen-2-yl)oxybutyl]piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-{4-[(1-Chloro-2-naphthyl)oxy]butyl}piperazine oxalate
- 1-[(6-chloronaphthalen-2-yl)sulfonyl]-4-[(1-pyridin-4-ylpiperidin-4-yl)carbonyl]piperazine
Uniqueness
1-[4-(1-Chloronaphthalen-2-yl)oxybutyl]piperazine; oxalic acid is unique due to its specific substitution pattern and the presence of both piperazine and naphthalene moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
1-[4-(1-chloronaphthalen-2-yl)oxybutyl]piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O.C2H2O4/c19-18-16-6-2-1-5-15(16)7-8-17(18)22-14-4-3-11-21-12-9-20-10-13-21;3-1(4)2(5)6/h1-2,5-8,20H,3-4,9-14H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMDHWSHSKHSCEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCCOC2=C(C3=CC=CC=C3C=C2)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(4-nitrophenyl)propanoyl]azepane](/img/structure/B4077679.png)
![Ethyl 1-[2-[2-[(2-fluorophenyl)carbamoyl]-4-nitroanilino]-2-oxoethyl]piperidine-3-carboxylate](/img/structure/B4077684.png)

![2-(1,3-benzodioxol-5-yloxy)-N-dibenzo[b,d]furan-3-ylacetamide](/img/structure/B4077688.png)

![3-methoxy-N-({[2-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-naphthamide](/img/structure/B4077709.png)
![N-[4-(4-methoxyphenoxy)but-2-ynyl]cyclopentanamine;oxalic acid](/img/structure/B4077716.png)


![1-[3-(4-Fluorophenoxy)propyl]piperazine;oxalic acid](/img/structure/B4077742.png)
![N-1-adamantyl-2-{[4-benzyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4077751.png)
![N-(4-methoxy-2-nitrophenyl)-2-{[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4077761.png)
![1-[4-(4-methoxyphenoxy)-2-butyn-1-yl]-1H-imidazole oxalate](/img/structure/B4077769.png)
